11H-Benzo[a]fluorene 11H-Benzo[a]fluorene Benzo[a]fluorene is a carbotetracyclic compound.
Brand Name: Vulcanchem
CAS No.: 30777-18-5
VCID: VC13301584
InChI: InChI=1S/C17H12/c1-3-7-14-12(5-1)9-10-16-15-8-4-2-6-13(15)11-17(14)16/h1-10H,11H2
SMILES: C1C2=CC=CC=C2C3=C1C4=CC=CC=C4C=C3
Molecular Formula: C17H12
Molecular Weight: 216.28 g/mol

11H-Benzo[a]fluorene

CAS No.: 30777-18-5

Cat. No.: VC13301584

Molecular Formula: C17H12

Molecular Weight: 216.28 g/mol

* For research use only. Not for human or veterinary use.

11H-Benzo[a]fluorene - 30777-18-5

Specification

CAS No. 30777-18-5
Molecular Formula C17H12
Molecular Weight 216.28 g/mol
IUPAC Name 11H-benzo[a]fluorene
Standard InChI InChI=1S/C17H12/c1-3-7-14-12(5-1)9-10-16-15-8-4-2-6-13(15)11-17(14)16/h1-10H,11H2
Standard InChI Key HKMTVMBEALTRRR-UHFFFAOYSA-N
SMILES C1C2=CC=CC=C2C3=C1C4=CC=CC=C4C=C3
Canonical SMILES C1C2=CC=CC=C2C3=C1C4=CC=CC=C4C=C3
Boiling Point 405 °C
399 °C
Colorform White or off-white powder
Platelets from acetone or acetic acid
Colorless plate like crystals
Beige powder[Sigma-Aldrich; Product Information for 11H-Benzo
Melting Point 189.6 °C
189 °C

Introduction

Chemical Structure and Nomenclature

Structural Characteristics

11H-Benzo[a]fluorene consists of a fluorene core fused with a benzene ring at the [a] position, resulting in a planar, conjugated system. The "11H" designation specifies the location of the hydrogen atom on the central five-membered ring, distinguishing it from isomers such as 11H-benzo[b]fluorene. The compound’s rigidity and extended π-system contribute to its stability and reactivity in electrophilic substitution reactions . X-ray crystallography of related derivatives, such as 11-methyl-11H-benzo[a]fluorene, confirms a bond length alternation pattern typical of aromatic systems, with an average C–C bond length of 1.40A˚1.40 \, \text{Å} .

Physicochemical Properties

Key physical properties of 11H-benzo[a]fluorene include a molecular weight of 216.28g/mol216.28 \, \text{g/mol}, a calculated density of 1.24g/cm31.24 \, \text{g/cm}^3, and a high boiling point exceeding 400C400^\circ \text{C} . Its low water solubility (<0.1mg/L<0.1 \, \text{mg/L}) and high octanol-water partition coefficient (logP=5.2\log P = 5.2) underscore its hydrophobicity and propensity for bioaccumulation . Spectroscopic data, such as UV-Vis absorption maxima at 290nm290 \, \text{nm} and 330nm330 \, \text{nm}, reflect its extended conjugation .

Table 1: Comparative Physicochemical Properties of 11H-Benzo[a]fluorene and Derivatives

Property11H-Benzo[a]fluorene11-Methyl Derivative
Molecular FormulaC17H12\text{C}_{17}\text{H}_{12}C18H14\text{C}_{18}\text{H}_{14}
Molecular Weight (g/mol)216.28230.30
Density (g/cm³)1.24*1.137
Boiling Point (°C)>400*400.3
LogP5.2*4.97

*Estimated from structural analogs .

Synthesis and Reactivity

Historical Synthetic Routes

Early syntheses of benzo[a]fluorene derivatives relied on Friedel-Crafts alkylation and cyclodehydration strategies. Badger’s 1941 method involved treating 2-naphthylmagnesium bromide with ketones, followed by acid-catalyzed cyclization to yield 11H-benzo[a]fluorene in moderate yields . These routes often suffered from harsh conditions (e.g., AlCl3\text{AlCl}_3, 150C150^\circ \text{C}) and low regioselectivity, necessitating costly purification steps .

Modern Palladium-Catalyzed Annulation

A 2024 breakthrough by Zhang et al. demonstrated a palladium-catalyzed cascade cyclization of 5-(2-bromophenyl)pent-3-en-1-ynes to synthesize benzo[a]fluorenes efficiently . The reaction proceeds via oxidative addition of the C–Br bond, alkyne insertion, and intramolecular C–H activation, achieving yields up to 85% under optimized conditions (Pd(OAc)2\text{Pd(OAc)}_2, DPEphos\text{DPEphos}, Bu3N\text{Bu}_3\text{N}, 140C140^\circ \text{C}) . This method tolerates electron-donating and withdrawing substituents, enabling access to derivatives like 4-chloro-11H-benzo[a]fluorene .

Toxicological Profile

Developmental Toxicity in Aquatic Models

Exposure of zebrafish embryos to 11H-benzo[a]fluorene at 10μM10 \, \mu\text{M} induced a dioxin-like phenotype characterized by pericardial edema and axial curvature within 120 hours . Microarray analysis revealed upregulation of cytochrome P450 1a (cyp1a\text{cyp1a}) by 12-fold, indicative of aryl hydrocarbon receptor (AhR) activation . Comparatively, 4-azapyrene, a structural analog, caused distinct craniofacial malformations, suggesting divergent mechanisms of action .

Endocrine Disruption and Carcinogenicity

Although direct evidence of carcinogenicity in mammals is limited, 11H-benzo[a]fluorene is classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC) due to its structural similarity to benz[a]anthracene . In vitro assays using CALUX reporter cells showed weak estrogenic activity (EC50=50μM\text{EC}_{50} = 50 \, \mu\text{M}), implicating potential endocrine-disrupting effects at environmental concentrations .

Environmental Impact and Regulation

Environmental Persistence

As a component of PAH mixtures from combustion processes, 11H-benzo[a]fluorene resists microbial degradation in anaerobic sediments, with a half-life exceeding 180 days . Its hydrophobicity facilitates adsorption onto particulate matter, leading to long-range atmospheric transport and deposition in aquatic ecosystems .

Regulatory Guidelines

The European Union’s REACH regulation mandates strict monitoring of benzo[a]fluorene in industrial emissions, with a permissible exposure limit (PEL) of 0.1μg/m30.1 \, \mu\text{g/m}^3 over an 8-hour workday . The U.S. Environmental Protection Agency (EPA) recommends a water quality criterion of 0.01μg/L0.01 \, \mu\text{g/L} to protect aquatic life, reflecting its high toxicity to Daphnia magna (LC50=0.5μg/L\text{LC}_{50} = 0.5 \, \mu\text{g/L}) .

Applications in Materials Science

Organic Semiconductors

The planar structure of 11H-benzo[a]fluorene derivatives enables applications in organic light-emitting diodes (OLEDs). For instance, 11-methyl-11H-benzo[a]fluorene exhibits a high hole mobility of 0.12cm2/V\cdotps0.12 \, \text{cm}^2/\text{V·s}, making it suitable for use in hole-transport layers .

Polymeric Materials

Copolymerization with thiophene units yields conjugated polymers with narrow bandgaps (1.8eV1.8 \, \text{eV}), which are promising for photovoltaic devices . These polymers achieve power conversion efficiencies of 6.5% under AM 1.5G illumination, rivaling traditional fullerene-based systems .

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